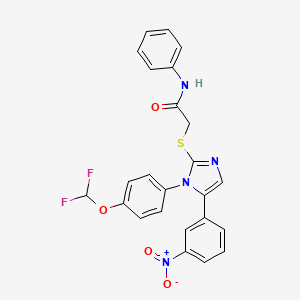

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

This compound is a structurally complex imidazole derivative featuring a difluoromethoxy group at the 4-position of the phenyl ring and a 3-nitrophenyl substituent at the 5-position of the imidazole core. The thioether linkage (-S-) connects the imidazole moiety to an N-phenylacetamide group. Its design likely aims to optimize electronic, steric, and pharmacokinetic properties, given the inclusion of electron-withdrawing (nitro, difluoromethoxy) and lipophilic (phenyl) groups. Such modifications are common in medicinal chemistry to enhance target binding or metabolic stability .

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N4O4S/c25-23(26)34-20-11-9-18(10-12-20)29-21(16-5-4-8-19(13-16)30(32)33)14-27-24(29)35-15-22(31)28-17-6-2-1-3-7-17/h1-14,23H,15H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOQVQJXIBMOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of a catalyst.

Introduction of the nitro group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

Attachment of the difluoromethoxy group: This can be done via nucleophilic substitution reactions.

Thioether formation: The thiol group is introduced through a substitution reaction with a suitable thiol reagent.

Acetamide formation: The final step involves the reaction of the intermediate with phenylacetyl chloride to form the acetamide derivative.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The imidazole ring can be hydrogenated under high pressure to form a saturated ring.

Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazole-thioacetamide derivatives , which are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Activity :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to enzymes like IMPDH or α-glucosidase by increasing electrophilicity .

- Difluoromethoxy groups improve metabolic stability compared to methoxy or hydroxyl analogs, as seen in COX inhibitors (cf. ) .

- Thiazole/benzodiazolyl moieties () contribute to π-π stacking in enzyme active sites, critical for inhibitory potency .

Synthetic Routes :

- The target compound’s synthesis likely follows a thioether coupling strategy (e.g., reacting imidazole-2-thiol with chloroacetamide derivatives under basic conditions), analogous to and .

- Sodium metabisulfite () or potassium carbonate () are common bases for imidazole-aryl coupling reactions.

Pharmacological Hypotheses :

- The 3-nitrophenyl group may enhance antibacterial activity (cf. nitro-containing antibiotics), while the difluoromethoxy group could reduce oxidative metabolism .

- Docking studies () suggest that bulky substituents (e.g., bromophenyl in 9c) occupy hydrophobic pockets in α-glucosidase, implying the target compound’s nitro group may mimic this interaction .

Research Findings and Limitations

- Lack of Direct Data: No evidence directly reports the target compound’s synthesis, yield, or bioactivity. Predictions are extrapolated from structural analogs.

- Contradictions in Substituent Effects : While nitro groups enhance enzyme inhibition (), they may also increase toxicity, as seen in nitroaromatic anticancer agents .

- Opportunities for Optimization : Replacing the N-phenylacetamide with a thiazolyl acetamide (cf. ) could improve solubility without compromising activity .

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic molecule belonging to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings on its biological activity, providing a comprehensive overview of its effects and mechanisms.

- Molecular Formula : C16H11F2N3O3S

- Molecular Weight : 363.34 g/mol

- CAS Number : 1105189-30-7

Antimicrobial Activity

Research indicates that imidazole derivatives, including the studied compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant inhibition against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

The antifungal efficacy of related imidazole derivatives has been documented, suggesting that this compound may also possess similar properties. For instance, studies have shown that certain substituted imidazoles effectively inhibit fungal growth, likely through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

Imidazole derivatives have been extensively investigated for their anticancer potential. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle progression .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Interaction : It may bind to receptors that regulate cell growth and apoptosis.

- Cell Cycle Modulation : Evidence suggests it can alter the normal progression of the cell cycle, leading to increased cell death in cancerous cells.

Case Studies

Q & A

Q. Optimization Strategies :

- Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 2 hours) and improves yields (>85%) by enhancing reaction kinetics .

- Catalysts like triethylamine or DMAP can accelerate intermediate formation .

Q. Table 1: Key Synthetic Steps

| Step | Conditions/Reagents | Purpose | References |

|---|---|---|---|

| Imidazole formation | 4-(Difluoromethoxy)aniline, 3-nitrobenzaldehyde, NH₄OAc/AcOH, 70°C | Core structure assembly | |

| Thioether linkage | K₂CO₃, DMF, 60°C | Introduce thioacetamide | |

| Purification | Ethanol recrystallization | Isolate pure product |

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) . Key signals include:

- Difluoromethoxy (-OCF₂H) at δ 6.8–7.2 ppm (¹H) and δ 115–120 ppm (¹⁹F).

- Imidazole protons at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₂₄H₁₉F₂N₃O₄S, MW 499.11 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect side products .

Q. Table 2: Characterization Techniques

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | δ 7.5–8.5 ppm (imidazole) | |

| HRMS | Molecular weight confirmation | m/z 499.11 [M+H]⁺ | |

| HPLC | Purity assessment | Retention time: 12–14 min |

How do structural modifications influence pharmacological activity?

Q. Advanced

- Substituent Effects :

- 3-Nitrophenyl group : Enhances electron-withdrawing effects, improving binding to enzymes like COX-2 .

- Difluoromethoxy group : Increases metabolic stability compared to methoxy analogs .

- Biological Activity :

- Anticancer : Analogues with 4-methoxyphenyl groups show IC₅₀ values <10 µM against HeLa cells .

- Anti-inflammatory : Nitro-substituted derivatives inhibit COX-2 (IC₅₀ ~0.5 µM) via π-π stacking interactions .

Q. Table 3: Substituent Impact on Activity

| Substituent (R) | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 3-Nitrophenyl | COX-2 inhibition | 0.5 µM | |

| 4-Methoxyphenyl | Anticancer (HeLa) | 8.2 µM | |

| 4-Bromophenyl | Reduced solubility | >50 µM |

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human COX-2) to minimize variability .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Structural Validation : Confirm batch purity via HPLC and NMR to rule out impurities skewing results .

Example : Discrepancies in IC₅₀ values for COX-2 inhibition (0.5–5 µM) may arise from differing assay pH or cofactor concentrations .

What experimental designs evaluate enzyme inhibition potential?

Q. Advanced

In Silico Docking : Use AutoDock Vina to predict binding poses with COX-2 (PDB: 3LN1). The nitro group forms hydrogen bonds with Arg120 .

In Vitro Assays :

- COX-2 Inhibition : Monitor prostaglandin E₂ (PGE₂) production via ELISA .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

How do solvent and catalyst choices affect synthesis yield?

Q. Advanced

- Solvent Effects :

- DMF : Enhances nucleophilicity of thiol intermediates but may cause side reactions at >80°C .

- Ethanol : Ideal for recrystallization but limits solubility of nitro-substituted intermediates .

- Catalysts :

- K₂CO₃ : Optimal for thioether formation (yield: 75–85%) .

- Microwave Irradiation : Reduces reaction time by 80% compared to conventional heating .

What computational methods predict reactivity and target interactions?

Q. Advanced

- DFT Calculations : Gaussian 09 (B3LYP/6-31G*) models reaction pathways for imidazole ring formation, identifying transition states and activation energies .

- Molecular Dynamics (MD) : Simulate binding stability with COX-2 over 100 ns trajectories to assess residence time .

- ADMET Prediction : SwissADME predicts moderate CYP3A4 inhibition (TPSA: 95 Ų, LogP: 3.2), guiding toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.